FSL-1

概要

説明

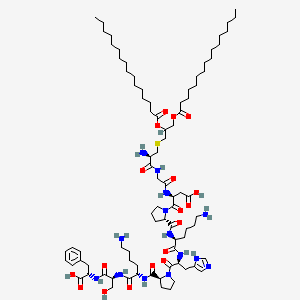

FSL-1 (トリフルオロ酢酸塩) は、TLR2 および TLR6 ヘテロダイマーのアゴニストとして作用する合成リポペプチドです。 NF-κB を活性化し、さまざまなサイトカインの産生を誘導することで、免疫応答を刺激することが知られています .

科学的研究の応用

FSL-1 (trifluoroacetate salt) has a wide range of applications in scientific research:

Immunology: Used to study the activation of toll-like receptor 2 and toll-like receptor 6 pathways and the subsequent immune response

Cancer Research: Investigated for its potential to induce cytokine production and enhance anti-tumor immunity

Infectious Diseases: Explored for its ability to enhance resistance to infections by stimulating the innate immune response

Drug Development: Utilized as a tool compound to screen for inhibitors or modulators of toll-like receptor 2 and toll-like receptor 6 signaling

作用機序

FSL-1 (トリフルオロ酢酸塩) は、細胞表面の TLR2 および TLR6 ヘテロダイマーに結合することで、その効果を発揮します。 この結合は、アダプタータンパク質のミエロイド分化一次応答 88 (MyD88) の募集を含むシグナル伝達カスケードをトリガーし、活性化された B 細胞の核因子κ軽鎖エンハンサー (NF-κB) およびアクチベータータンパク質 1 (AP-1) の活性化につながります。 これらの転写因子の活性化は、インターロイキン 8 (IL-8)、インターロイキン 1 ベータ (IL-1β)、腫瘍壊死因子アルファ (TNF-α) などのプロ炎症性サイトカインの産生をもたらします .

類似の化合物との比較

This compound (トリフルオロ酢酸塩) は、TLR アゴニストとして作用する他の合成リポペプチドと類似しています。 これらの化合物には、以下のようなものがあります。

Pam2CSK4: TLR2 および TLR6 を活性化する別の合成リポペプチドですが、ペプチド配列が異なります

Pam3CSK4: TLR2 および TLR1 ヘテロダイマーを活性化する合成リポペプチド

独自性

This compound (トリフルオロ酢酸塩) は、その特定のペプチド配列と、TLR2 および TLR6 ヘテロダイマーを選択的に活性化する能力によってユニークです。 この特異性により、これらの受容体によって媒介される異なるシグナル伝達経路と免疫応答を研究するための貴重なツールとなっています .

生化学分析

Biochemical Properties

FSL-1 Lipoprotein, Synthetic interacts with several biomolecules, primarily the TLR2/6 heterodimer . The interaction between this compound Lipoprotein, Synthetic and TLR2/6 is crucial for the initial recognition of microbial lipoproteins by the host innate immune system .

Cellular Effects

This compound Lipoprotein, Synthetic has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound Lipoprotein, Synthetic induces a MyD88-dependent signaling cascade leading to AP-1 and NF-κB activation and the subsequent cytokine production .

Molecular Mechanism

The mechanism of action of this compound Lipoprotein, Synthetic involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Upon recognition, TLR2 forms a heterodimer with TLR6, leading to a signaling cascade that results in AP-1 and NF-κB activation and cytokine production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound Lipoprotein, Synthetic change over time. The resuspended product is stable for 6 months at 4°C . Freezing the resuspended product may result in reduced TLR2/TLR6 activity .

Dosage Effects in Animal Models

The effects of this compound Lipoprotein, Synthetic vary with different dosages in animal models . A single dose of this compound Lipoprotein, Synthetic administered subcutaneously in mice resulted in significantly increased survival when administered either 24 hours prior to or 24 hours after exposure to supralethal doses of total-body irradiation .

Metabolic Pathways

This compound Lipoprotein, Synthetic is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound Lipoprotein, Synthetic is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound Lipoprotein, Synthetic and its effects on activity or function are crucial aspects of its biochemical analysis . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件

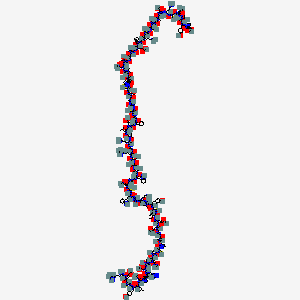

FSL-1 (トリフルオロ酢酸塩) は、一連のペプチドカップリング反応によって合成されます。 合成には、S-[2,3-ビス[(1-オキソヘキサデシル)オキシ]プロピル]-L-システイニルグリシル-L-α-アスパルチル-L-プロリル-L-リシル-L-ヒスチジル-L-プロリル-L-リシル-L-セリル-L-フェニルアラニンとトリフルオロ酢酸をカップリングしてトリフルオロ酢酸塩を生成することが含まれます . 反応条件は通常、N,N'-ジイソプロピルカルボジイミド (DIC) や 1-ヒドロキシベンゾトリアゾール (HOBt) などのカップリング試薬をジメチルホルムアミド (DMF) などの有機溶媒中で使用する必要があります。

工業的生産方法

This compound (トリフルオロ酢酸塩) の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、自動ペプチド合成装置と、高純度と高収率を保証する高性能液体クロマトグラフィー (HPLC) などの大規模精製技術が使用されます .

化学反応の分析

反応の種類

FSL-1 (トリフルオロ酢酸塩) は、その合成中に主にペプチドカップリング反応を起こします。 酸性または塩基性条件下で加水分解反応にも関与し、ペプチド結合の切断につながります .

一般的な試薬と条件

カップリング試薬: N,N'-ジイソプロピルカルボジイミド (DIC), 1-ヒドロキシベンゾトリアゾール (HOBt)

溶媒: ジメチルホルムアミド (DMF), メタノール

主な生成物

This compound (トリフルオロ酢酸塩) を含む反応から生成される主な生成物には、目的のリポペプチドとその加水分解された断片が含まれます .

科学研究における用途

This compound (トリフルオロ酢酸塩) は、科学研究において幅広い用途があります。

類似化合物との比較

FSL-1 (trifluoroacetate salt) is similar to other synthetic lipopeptides that act as toll-like receptor agonists. Some of these compounds include:

Pam2CSK4: Another synthetic lipopeptide that activates toll-like receptor 2 and toll-like receptor 6 but has a different peptide sequence

Pam3CSK4: A synthetic lipopeptide that activates toll-like receptor 2 and toll-like receptor 1 heterodimers

Uniqueness

This compound (trifluoroacetate salt) is unique due to its specific peptide sequence and its ability to selectively activate toll-like receptor 2 and toll-like receptor 6 heterodimers. This specificity makes it a valuable tool for studying the distinct signaling pathways and immune responses mediated by these receptors .

特性

IUPAC Name |

(3S)-4-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[[2-[[(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]propanoyl]amino]acetyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H140N14O18S/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-44-74(103)115-56-62(116-75(104)45-31-26-24-22-20-18-16-14-12-10-8-6-4-2)57-117-58-63(87)76(105)89-54-72(100)91-67(52-73(101)102)83(112)98-49-37-43-71(98)81(110)92-64(40-32-34-46-85)77(106)94-66(51-61-53-88-59-90-61)82(111)97-48-36-42-70(97)80(109)93-65(41-33-35-47-86)78(107)96-69(55-99)79(108)95-68(84(113)114)50-60-38-28-27-29-39-60/h27-29,38-39,53,59,62-71,99H,3-26,30-37,40-52,54-58,85-87H2,1-2H3,(H,88,90)(H,89,105)(H,91,100)(H,92,110)(H,93,109)(H,94,106)(H,95,108)(H,96,107)(H,101,102)(H,113,114)/t62?,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJLLNHELGKSNA-YWKNMTRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSC[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H140N14O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1666.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322455-70-9 | |

| Record name | FSL-1 lipoprotein, synthetic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0322455709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

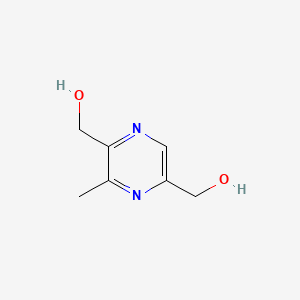

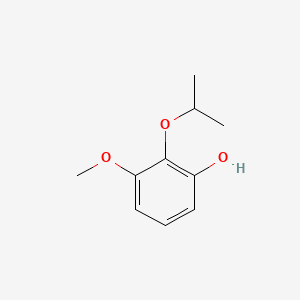

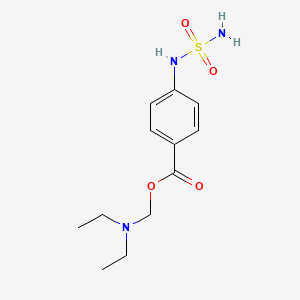

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

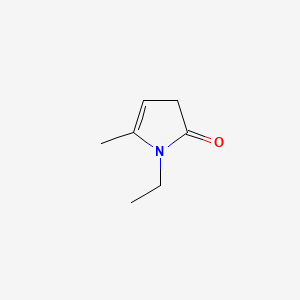

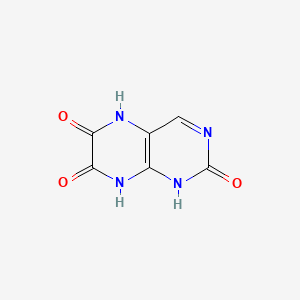

Feasible Synthetic Routes

A: Fibroblast-stimulating lipopeptide-1 (FSL-1) primarily interacts with the heterodimer Toll-like receptors (TLRs) TLR2 and TLR6. [, , , , , , ] This interaction initiates downstream signaling cascades involving MyD88, leading to the activation of MAP kinases (p38, JNK, ERK1/2), NF-κB, and the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8. [, , , , , , , , ]

A: this compound is a synthetic lipopeptide representing the N-terminal sequence of a lipoprotein from Mycoplasma salivarium. [, ] Its structure consists of a diacylglyceryl moiety linked to a cysteine residue, followed by a peptide sequence: S-(2,3-bispalmitoyloxypropyl)-Cys-Gly-Asp-Pro-Lys-His-Pro-Lys-Ser-Phe-Thr-Gly-Trp-Val-Ala. [] Both the diacylglyceryl and the peptide portions are essential for TLR2/6 recognition and macrophage activation. [, , ]

A: Studies in guinea pigs show that intraperitoneal injection of this compound is more effective than intra-arterial injection in inducing fever. [] The shape and duration of the fever also vary depending on the route of administration. []

A: Yes, several strategies can block the effects of this compound:* Neutralizing antibodies: Anti-TLR2 antibodies significantly suppress this compound-induced MMP-9 expression and NF-κB/AP-1 activity. []* TLR2 antagonists: Antagonizing TLR2 with a specific antibody (mAb 2.5) reduces this compound-induced IL-6 production and partially restores insulin signal transduction in muscle cells. [] * Cytokine inhibitors: TNF binding protein (TNFbp), a soluble form of the TNF type 1 receptor, neutralizes this compound-induced TNF and reduces fever and IL-6 levels. []* Cyclooxygenase inhibitors: Diclofenac, a non-selective cyclooxygenase (COX) inhibitor, depresses this compound-induced fever and PGE2 elevation but does not affect TNF or IL-6. []

A: Unlike the TLR4 agonist lipopolysaccharide (LPS), repeated injections of this compound in guinea pigs do not induce tolerance to its fever-inducing effects. []

A: Interestingly, repeated pre-treatment with this compound in guinea pigs does not significantly influence their febrile responses to a subsequent LPS challenge. []

A: Studies show that a synthetic lipopeptide derived from Mycoplasma pneumoniae (MPPL-1) exhibits significantly weaker cytokine-inducing activity in human monocytic cells compared to this compound. [] This suggests potential differences in binding affinity and activation of TLR2/6.

A: this compound can induce IL-1β release from mouse bone marrow-derived macrophages (BMMs), but at levels significantly lower than the canonical NLRP3 activator nigericin. [] This release is independent of gasdermin D (GSDMD) and likely involves alternative secretory pathways and changes in membrane permeability. []

A: Research suggests this compound may play a role in various inflammatory conditions, including:* Periodontitis: this compound, found in oral biofilms, may contribute to periodontitis by suppressing integrin β6 (ITGB6) expression in gingival epithelium, promoting inflammation. []* Atherosclerosis: this compound, when injected weekly in ApoE+/− mice, leads to increased atherosclerotic lesions, elevated serum amyloid A (SAA) levels, and heightened serum cytokine levels. [] This highlights a potential link between TLR2 activation and atherosclerosis progression.

A: Research suggests that the TLR3 Leu412Phe (TLR3 L412F) polymorphism, associated with impaired antiviral responses, also influences responses to bacterial TLR agonists, including this compound. [] Lung fibroblasts with this polymorphism exhibit reduced responses to this compound, indicating broader implications for immune regulation beyond antiviral immunity.

A: this compound holds potential in various research and therapeutic applications:* Vaccine adjuvant: this compound, in combination with other adjuvants like CpG, enhances both humoral and cellular immune responses to vaccine candidates, as demonstrated in a study using a Chlamydia muridarum model. []* Immunotherapy: Combining this compound with other TLR agonists and immunostimulatory molecules like soluble CD40L shows promise in enhancing antitumor responses and suppressing tumor growth. []* Understanding TLR2 signaling: As a potent and specific TLR2/6 agonist, this compound serves as a valuable tool to dissect the complexities of TLR2 signaling pathways and their roles in various physiological and pathological processes. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)

![1-[2-[2-[2-[2-(2-Butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane](/img/structure/B561529.png)

![methyl 2-[(1R,2R,4aS,8aS)-2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetate](/img/structure/B561533.png)